molecular formula C13H12ClNO3 B2557622 6-chloro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 952948-55-9

6-chloro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B2557622
CAS No.: 952948-55-9
M. Wt: 265.69
InChI Key: VPFREBLZTLGIQC-UHFFFAOYSA-N
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Description

6-chloro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative. Quinolones are a class of synthetic broad-spectrum antibacterial agents. This compound is characterized by its quinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloroaniline with ethyl acetoacetate under acidic conditions to form the quinoline core. Subsequent chlorination and isopropylation steps yield the desired compound.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

6-chloro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antibacterial properties.

    Medicine: Investigated for its potential use in developing new antibiotics.

    Industry: Utilized in the synthesis of other quinolone derivatives for various applications.

Mechanism of Action

The mechanism of action of 6-chloro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone derivative with a similar mechanism of action but different substituents.

    Levofloxacin: A fluoroquinolone with enhanced activity against a broader range of bacteria.

    Norfloxacin: A quinolone with a similar core structure but different functional groups.

Uniqueness

6-chloro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substituents, which can influence its antibacterial activity and pharmacokinetic properties. The presence of the isopropyl group and the chlorine atom can affect its binding affinity to bacterial enzymes and its overall efficacy as an antibacterial agent.

Properties

IUPAC Name

6-chloro-4-oxo-1-propan-2-ylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-7(2)15-6-10(13(17)18)12(16)9-5-8(14)3-4-11(9)15/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFREBLZTLGIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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